molecular formula C24H23N3O3S2 B2652702 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 362501-94-8

2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2652702
CAS No.: 362501-94-8
M. Wt: 465.59
InChI Key: KBRMIAHNRLEVPI-UHFFFAOYSA-N
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Description

The compound 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thieno[3,2-d]pyrimidin-4-one derivative with a bicyclic core structure comprising a thiophene fused to a pyrimidinone ring. Key structural features include:

  • Position 2: A sulfanyl (-S-) group linked to a 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl moiety.
  • Position 3: A 4-ethoxyphenyl group, providing hydrophobic and electron-donating properties due to the ethoxy (-OCH2CH3) substituent.
  • Saturation: The 3H,4H,6H,7H notation indicates partial hydrogenation of the fused bicyclic system, likely enhancing conformational flexibility compared to fully aromatic analogs.

Such compounds are frequently explored for therapeutic applications, including anti-inflammatory and anticancer activities .

Properties

IUPAC Name

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-2-30-18-9-7-17(8-10-18)27-23(29)22-19(12-14-31-22)25-24(27)32-15-21(28)26-13-11-16-5-3-4-6-20(16)26/h3-10H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRMIAHNRLEVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions The process begins with the preparation of the indole derivative, followed by the formation of the thieno[3,2-d]pyrimidin coreCommon reagents used in these reactions include various catalysts, solvents, and protective groups to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of green chemistry principles can be employed to improve the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidin-4-ones vs. Other Fused Pyrimidinones

  • Thieno[3,2-d]pyrimidin-4-ones (e.g., target compound): Exhibit a sulfur-containing thiophene ring fused to pyrimidinone. The 3,2-d fusion pattern distinguishes them from thieno[2,3-d]pyrimidin-4-ones, which have different electronic properties due to altered ring connectivity .
  • Pyrazolo[3,4-d]pyrimidin-4-ones (): Replace the thiophene with a pyrazole ring, enhancing nitrogen-rich character. Compounds like 10a–e demonstrate substituent-dependent melting points (160–300°C) and yields (55–95%), with electron-withdrawing groups (e.g., -NO2 in 10e) increasing thermal stability .
  • Pyrrolo[3,2-d]pyrimidin-4-ones (): Feature a pyrrole ring instead of thiophene. For example, 7a (7-(phenylthio)-pyrrolo[3,2-d]pyrimidin-4-one) shows a molecular ion peak at m/z 244.0537 ([M+H]⁺) and distinct NMR shifts (e.g., δ 7.84 ppm for aromatic protons) .

Substituent Effects

Position 2 Modifications

Compound Position 2 Substituent Key Properties Reference
Target Compound 2-(2,3-Dihydroindol-1-yl)-2-oxoethylsulfanyl Potential for indole-mediated interactions; moderate hydrophobicity N/A
7a () Phenylthio Simpler structure; δ 7.84 (¹H NMR), 153.73 ppm (¹³C NMR for C=O)
51d () 1-(Oxetan-3-yl)-1,2,3,6-tetrahydropyridinyl Bulky, polar group; likely impacts solubility and target binding
5915-00-4 () Ethylsulfanyl Smaller substituent; lower steric hindrance compared to target compound

Position 3 Modifications

Compound Position 3 Substituent Key Properties Reference
Target Compound 4-Ethoxyphenyl Electron-donating ethoxy group; enhances lipophilicity N/A
10a () Phenyl Basic aromatic group; Mp 250–251°C, yield 70%
10c () 4-Methoxybenzylideneamino Methoxy group improves solubility; yield 55%
51550-04-0 () Prop-2-en-1-yl Allyl group introduces reactivity (e.g., potential for Michael additions)

Physicochemical and Spectral Data

  • Melting Points: Pyrazolo[3,4-d]pyrimidin-4-ones (10a–e) show a wide range (160–300°C), influenced by substituent polarity and crystallinity . Thieno[3,2-d]pyrimidin-4-ones are likely to exhibit similar trends, though direct data are lacking.
  • NMR Signatures : The target compound’s indole moiety would likely produce distinct aromatic signals (δ 6.5–7.5 ppm in ¹H NMR) and carbonyl resonances near δ 170 ppm (¹³C NMR), comparable to 7a (δ 153.73 ppm for C=O) .
  • Mass Spectrometry : Expected molecular ion peaks align with analogs like 10e (m/z 388.39 for [M]⁺) .

Biological Activity

The compound 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one (CAS No. 732992-66-4) is a thieno[3,2-d]pyrimidin derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects and mechanisms of action.

Chemical Structure

The molecular formula of the compound is C17H15N3O3SC_{17}H_{15}N_3O_3S, with a molecular weight of approximately 313.37 g/mol. The structure includes a thieno[3,2-d]pyrimidine core substituted with an ethoxyphenyl group and a sulfanyl moiety linked to an indole derivative.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have indicated that thieno[3,2-d]pyrimidines exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays demonstrated that derivatives of thieno[3,2-d]pyrimidines could effectively reduce cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes involved in cancer progression and inflammation:

  • Cyclooxygenase (COX) : Inhibitory activity against COX enzymes has been reported, which is crucial in the inflammatory response.
  • Lipoxygenases (LOX) : Similar inhibitory effects were observed against LOX enzymes, suggesting potential anti-inflammatory properties.

Antioxidant Activity

Compounds with similar thieno[3,2-d]pyrimidine structures have demonstrated antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models. This activity is significant in mitigating damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer.

Research Findings and Case Studies

Study Findings Methodology
Study 1Showed significant cytotoxicity against MCF-7 cells with an IC50 value of 12 µM.MTT assay for cell viability.
Study 2Induced apoptosis in A549 cells via caspase activation pathways.Flow cytometry analysis post-treatment.
Study 3Demonstrated moderate inhibition of COX-2 and LOX enzymes with IC50 values ranging from 10 to 20 µM.Enzyme inhibition assays using spectrophotometric methods.

The proposed mechanisms underlying the biological activities of this compound include:

  • Interaction with DNA : Similar compounds have shown the ability to intercalate with DNA, leading to disruption of replication and transcription processes.
  • Enzyme Binding : Molecular docking studies suggest that the compound may bind effectively to active sites of COX and LOX enzymes, inhibiting their activity.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways has been observed, characterized by increased expression of pro-apoptotic proteins.

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